molecular formula C16H20N2O4 B11163383 N-(1,3-benzodioxol-5-yl)-1-butyl-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-butyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11163383
M. Wt: 304.34 g/mol
InChI Key: NFHHKHHSFJTTQC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-1-butyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a pyrrolidine ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-butyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Benzodioxole and Pyrrolidine Rings: The benzodioxole and pyrrolidine rings are coupled using a suitable linker, such as a butyl chain, through a series of condensation reactions.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction involving the appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-1-butyl-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Uniqueness: The combination of the benzodioxole ring, pyrrolidine ring, and carboxamide group in a single molecule is unique, providing distinct chemical and biological properties.

    Functional Uniqueness: The compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-butyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H20N2O4/c1-2-3-6-18-9-11(7-15(18)19)16(20)17-12-4-5-13-14(8-12)22-10-21-13/h4-5,8,11H,2-3,6-7,9-10H2,1H3,(H,17,20)

InChI Key

NFHHKHHSFJTTQC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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